molecular formula C15H18N2O3 B12915562 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- CAS No. 820238-68-4

3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-

Katalognummer: B12915562
CAS-Nummer: 820238-68-4
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: AURRNEHMLNOUKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of appropriate benzaldehyde derivatives with pyrazolidine-3,5-dione under acidic or basic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,3-Dimethyl-4-propoxybenzylidene)pyrazolidine-3,5-dione is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

820238-68-4

Molekularformel

C15H18N2O3

Molekulargewicht

274.31 g/mol

IUPAC-Name

4-[(2,3-dimethyl-4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C15H18N2O3/c1-4-7-20-13-6-5-11(9(2)10(13)3)8-12-14(18)16-17-15(12)19/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H,17,19)

InChI-Schlüssel

AURRNEHMLNOUKV-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.